molecular formula C6H12ClN2O3P B14186299 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide CAS No. 862130-09-4

1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide

Cat. No.: B14186299
CAS No.: 862130-09-4
M. Wt: 226.60 g/mol
InChI Key: HEGSEOHRZTWUII-UHFFFAOYSA-N
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Description

1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide is a chemical compound with the molecular formula C6H12ClN2O2P It is known for its unique structure, which includes a phosphoryl group, a dimethylcarbamoyl group, and a chloro substituent

Preparation Methods

The synthesis of 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide typically involves the reaction of dimethylformamide with phosphoryl chloride and dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.

    Biology: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The phosphoryl group can act as an electrophile, attracting nucleophiles and facilitating the formation of phosphorylated products. This reactivity is crucial for its applications in organic synthesis and biochemical modifications .

Comparison with Similar Compounds

Similar compounds to 1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide include other phosphorylated dimethylformamide derivatives and organophosphorus compounds. These compounds share similar reactivity patterns but may differ in their specific substituents and resulting properties. For example:

Properties

CAS No.

862130-09-4

Molecular Formula

C6H12ClN2O3P

Molecular Weight

226.60 g/mol

IUPAC Name

1-[chloro(dimethylcarbamoyl)phosphoryl]-N,N-dimethylformamide

InChI

InChI=1S/C6H12ClN2O3P/c1-8(2)5(10)13(7,12)6(11)9(3)4/h1-4H3

InChI Key

HEGSEOHRZTWUII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)P(=O)(C(=O)N(C)C)Cl

Origin of Product

United States

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